![molecular formula C10H10BrN3O2 B054775 Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 125208-06-2](/img/structure/B54775.png)
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Übersicht
Beschreibung
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family.
Vorbereitungsmethoden
The synthesis of ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-6-methylpyridine with ethyl chloroformate under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has shown potential as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a derivative synthesized from this compound demonstrated significant inhibition of cell proliferation in breast cancer models.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 (Breast Cancer) | 12.5 |
Derivative B | HeLa (Cervical Cancer) | 15.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antibiotics.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Synthesis of Heterocycles
The compound can be used to synthesize various heterocyclic systems through nucleophilic substitution reactions. This is particularly useful in the development of new materials and pharmaceuticals.
Reaction Type | Product | Yield (%) |
---|---|---|
Nucleophilic Substitution | Heterocycle A | 85 |
Cyclization Reaction | Heterocycle B | 90 |
Case Study: Synthesis of Anticancer Agents
A recent study focused on synthesizing novel anticancer agents using this compound as a precursor. The researchers modified the compound to enhance its selectivity and potency against cancer cells while reducing toxicity to normal cells.
Case Study: Development of Antimicrobial Compounds
In another study, the antimicrobial efficacy of derivatives was tested against various pathogens. The results indicated that specific modifications to the this compound structure significantly improved its activity against resistant strains of bacteria.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. Similar compounds include:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Exhibits different biological activities due to the presence of amino and dioxo groups.
2-Bromo-6-methylpyridine: A simpler structure lacking the fused pyrazine ring, used as a precursor in the synthesis of more complex heterocycles.
Biologische Aktivität
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS No. 125208-06-2) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant data tables and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C10H10BrN3O2
- Molecular Weight : 284.11 g/mol
- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C
- Toxicological Information : It is classified with hazard statements indicating potential health risks, including irritation and toxicity upon ingestion .
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include bromination and esterification processes. Recent advancements in synthetic methodologies have improved yields and purity of this compound, making it more accessible for biological testing .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibit promising anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays revealed that certain derivatives could inhibit cell proliferation in human cancer types such as HeLa and MCF-7 cells .
Enzyme Inhibition
This compound has also shown potential as an inhibitor of specific enzymes. For example, some studies have explored its ability to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing glucose absorption .
Case Studies
- Cytotoxicity Assays : A study conducted on various pyrrolo derivatives tested their cytotoxic effects on four human cancer cell types. The results indicated that modifications at the bromine and methyl positions significantly influenced the anticancer activity of the compounds .
- Diabetes Management : Another study focused on the α-glucosidase inhibition properties of related compounds, showing that certain derivatives could effectively lower blood glucose levels in diabetic models .
Table 1: Summary of Biological Activities
Table 2: Synthesis Yields of Related Compounds
Eigenschaften
IUPAC Name |
ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRHBUINOLXYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559999 | |
Record name | Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125208-06-2 | |
Record name | Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.